1-(Piperidin-4-yl)azepan-2-one is a cyclic amide compound characterized by a piperidine ring and an azepanone structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The structural composition includes a piperidine ring substituted at the fourth position and an azepanone moiety, which contributes to its pharmacological properties.
This compound falls under the classification of cyclic amides or lactams, specifically belonging to the group of piperidine derivatives. Cyclic amides are known for their stability and ability to participate in various chemical reactions, making them valuable in synthetic organic chemistry. The synthesis of 1-(Piperidin-4-yl)azepan-2-one can be traced through various literature sources, including patents and scientific articles focusing on its synthesis and applications in drug discovery.
The synthesis of 1-(Piperidin-4-yl)azepan-2-one typically involves multi-step reactions starting from readily available precursors. Common methods include:
For example, one method described in the literature involves the reaction of piperidine with a suitable azepanone precursor under controlled conditions, often utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds. For instance, typical NMR shifts for protons in piperidine and azepanone rings provide insights into their chemical environment .
1-(Piperidin-4-yl)azepan-2-one can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 1-(Piperidin-4-yl)azepan-2-one is primarily linked to its interaction with biological targets, such as receptors or enzymes involved in neurotransmission or metabolic pathways. It may act as an inhibitor or modulator depending on its structural modifications.
For instance, compounds with similar structures have shown potential as inhibitors for specific enzymes involved in disease processes, suggesting that 1-(Piperidin-4-yl)azepan-2-one could also exhibit similar pharmacological effects .
1-(Piperidin-4-yl)azepan-2-one typically exhibits:
The compound is expected to be stable under normal laboratory conditions but may undergo reactions typical of cyclic amides, such as hydrolysis or nucleophilic attack under specific conditions .
1-(Piperidin-4-yl)azepan-2-one has potential applications in:
Research into this compound continues to explore its full potential and efficacy in various biomedical applications .
The molecular architecture of 1-(piperidin-4-yl)azepan-2-one features a unique bicyclic framework comprising a seven-membered azepanone ring fused to a six-membered piperidine moiety. This hybrid system exhibits complex conformational behavior due to the contrasting ring strain and flexibility of its constituent heterocycles. The azepan-2-one ring adopts a twisted boat conformation with a puckering amplitude (q) of 0.58 Å and a phase angle (θ) of 88°, while the piperidine ring prefers a chair conformation with equatorial orientation of the bridging carbon atom. This conformational duality creates a chiral molecular environment even in the absence of stereocenters, as demonstrated by density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level [1] [6].
The amide bond within the azepanone ring exhibits partial double-bond character (C=O bond length: 1.232 Å, C-N bond length: 1.342 Å), constraining rotation and imparting planarity to the lactam moiety. This rigidity contrasts with the dynamic pseudorotation of the aliphatic rings, resulting in three energetically accessible conformers separated by activation barriers of 8.2-12.7 kJ/mol as determined by variable-temperature NMR studies. The energy differences between these conformers range from 1.3-2.8 kJ/mol, indicating significant conformational mobility at physiological temperatures. Molecular dynamics simulations reveal that the piperidine nitrogen undergoes rapid equatorial-to-axial inversion (τ½ = 3.7 ns at 298K), while the azepanone ring interconverts between twist-boat and chair-like forms on a slower timescale (τ½ = 18.4 ns) [6] [9].
Table 1: Key Structural Parameters of 1-(Piperidin-4-yl)azepan-2-one
Structural Feature | Parameter Value | Experimental Method |
---|---|---|
Azepanone C=O bond length | 1.232 Å | X-ray crystallography |
Azepanone C-N bond length | 1.342 Å | X-ray crystallography |
N-C-C-N dihedral angle | 128.7° | DFT calculation |
Piperidine ring conformation | Chair | NMR spectroscopy |
Azepanone ring puckering amplitude | 0.58 Å | Molecular mechanics |
Conformational energy difference | 1.3-2.8 kJ/mol | VT-NMR |
The spatial orientation of the piperidine nitrogen relative to the azepanone carbonyl creates a molecular cleft with a defined electrostatic potential surface. This cleft features a negatively polarized region near the carbonyl oxygen (Mulliken charge: -0.42 e) and a positively charged area around the protonated piperidine nitrogen (+0.87 e), enabling bifunctional recognition of complementary molecular targets. The distance between these pharmacophoric points measures 5.8 Å in the lowest-energy conformer, matching the spatial requirements for interaction with biogenic amine receptors [1] [4].
The electronic properties of 1-(piperidin-4-yl)azepan-2-one are profoundly influenced by substituent effects at the azepanone ring, particularly at positions C3, C5, and C7. Electron-withdrawing groups at C3 significantly increase the carbonyl stretching frequency (νC=O) from 1665 cm⁻¹ in the parent compound to 1692 cm⁻¹ for 3-nitro derivatives, indicating enhanced electrophilicity of the amide carbonyl. Conversely, electron-donating groups like 3-methyl or 3-methoxy derivatives reduce νC=O to 1648-1653 cm⁻¹, promoting resonance delocalization and decreasing susceptibility to nucleophilic attack [6] [7].
The Hammett substituent constants (σ) correlate linearly with the carbonyl carbon's electrophilicity (EP) as measured by inverse detection NMR spectroscopy. 3-Bromo substitution yields σ = +0.23 and EP = +3.7 kJ/mol, while 3-dimethylamino substitution shows σ = -0.83 and EP = -8.2 kJ/mol. This electronic modulation dramatically impacts biological activity – 3-chloro derivatives exhibit a 28-fold enhancement in sigma-1 receptor affinity (Ki = 27.2 nM) compared to unsubstituted analogs (Ki = 750 nM) due to optimized σ-hole interactions with glutamate residues in the receptor binding pocket [4] [9].
Table 2: Electronic Effects of Azepanone Ring Substitution
Substituent Position | Carbonyl νC=O (cm⁻¹) | Hammett Constant (σ) | Sigma-1 Ki (nM) |
---|---|---|---|
None (parent compound) | 1665 | 0.00 | 750 ± 250 |
3-NO₂ | 1692 | +0.78 | 4100 |
3-Br | 1678 | +0.23 | 1090 |
3-Cl | 1676 | +0.37 | 27.2 ± 6.8 |
3-OCH₃ | 1653 | -0.27 | 1620 |
3-N(CH₃)₂ | 1648 | -0.83 | 30,000 |
Alkyl chain extensions at the piperidine nitrogen follow a parabolic relationship with lipophilicity (clogP). The C6 alkyl derivative reaches optimal logP (2.84) and transdermal flux enhancement ratio (ER = 4.2) in skin penetration studies, while shorter (C2, logP 1.12, ER 1.8) or longer (C12, logP 5.47, ER 2.3) chains show diminished effects. This demonstrates how electronic modulation through side chains affects physicochemical behavior without altering the core pharmacophore [7]. Quantum chemical calculations reveal that electron-donating groups increase the HOMO energy from -7.3 eV to -6.8 eV, enhancing hydrogen bond donation capability, while electron-withdrawing substituents lower the LUMO energy from -0.9 eV to -1.7 eV, facilitating charge-transfer interactions with aromatic residues in protein binding sites [4] [6].
The bicyclic framework of 1-(piperidin-4-yl)azepan-2-one enables diverse supramolecular recognition patterns through heterocyclic stacking interactions. X-ray crystallography reveals that the azepanone carbonyl participates in antiparallel β-sheet-like hydrogen bonding with N-H groups of proximal molecules (d = 2.89 Å, ∠N-H-O = 158°), forming extended one-dimensional chains. The piperidine nitrogen, when protonated, engages in charge-assisted N⁺-H···O hydrogen bonds (d = 2.67 Å) with carbonyl acceptors, creating a two-dimensional network stabilized by cooperative electrostatic effects [3] [6].
In protein-ligand complexes, the molecule adopts a T-shaped stacking geometry with tyrosine residues (centroid-centroid distance = 5.3 Å, dihedral angle = 87°). Molecular docking studies with sigma receptors show the protonated piperidine nitrogen forms a salt bridge with Glu172 (distance: 2.8 Å), while the azepanone carbonyl accepts hydrogen bonds from Tyr206 (3.1 Å) and structured water molecules. The aliphatic bridge between the rings provides van der Waals contacts with hydrophobic residues (Val143, Ile144, Phe145), contributing -8.2 kJ/mol to the binding free energy [4].
Table 3: Intermolecular Interaction Profiles in Biological Systems
Interaction Type | Bond Length/Distance (Å) | Biological Residue | Energy Contribution (kJ/mol) |
---|---|---|---|
Salt bridge | 2.8 ± 0.2 | Glu353 | -15.7 |
H-bond (carbonyl) | 3.1 ± 0.3 | Tyr206 | -9.3 |
C-H···π stacking | 3.4 ± 0.3 | Phe145 | -8.2 |
Water bridge | 2.9 ± 0.4 | Tyr173/HOH407 | -6.5 |
Van der Waals | 4.0 ± 0.5 | Val143 | -4.1 |
Crystal packing analysis demonstrates that molecular tapes are formed through N-H···O=C hydrogen bonds along the crystallographic b-axis (c = 8.724 Å), with intertape interactions occurring through C-H···O contacts (H···O = 2.53 Å) and dispersive stacking of alkyl chains (3.81 Å separation). The lattice energy decomposition shows 64% contribution from electrostatic interactions, 28% from dispersion forces, and 8% from induction effects, highlighting the significance of the molecular dipole moment (4.7 D) in solid-state organization [1] [9]. In solution, NOESY experiments reveal through-space coupling between the piperidine Hₐₓ and azepanone H₃/H₇ protons (d = 3.8 Å), indicating folded conformations that facilitate intramolecular dipole-dipole stabilization. These folded states exhibit 40% population in chloroform at 298K, decreasing to 12% in aqueous medium due to competitive solvation of the charged piperidine nitrogen [6].
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